[(2-Chloro-6-methylpyridin-3-yl)methyl](methyl)amine
Description
(2-Chloro-6-methylpyridin-3-yl)methylamine is a pyridine derivative with a chloro group at position 2, a methyl group at position 6, and a methylamine substituent attached via a methylene bridge at position 3 of the pyridine ring. Its molecular formula is C₈H₁₀ClN₂, with a molecular weight of 169.63 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
1-(2-chloro-6-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-3-4-7(5-10-2)8(9)11-6/h3-4,10H,5H2,1-2H3 |
InChI Key |
OMZSAIMTXLBFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)CNC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-methylpyridin-3-yl)methylamine typically involves the reaction of 2-chloro-6-methylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 2-chloro-6-methylpyridine.
Reagents: Formaldehyde and methylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions, and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of (2-Chloro-6-methylpyridin-3-yl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as distillation or crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-6-methylpyridin-3-yl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of reduced amine derivatives.
Scientific Research Applications
(2-Chloro-6-methylpyridin-3-yl)methylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylpyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparison with Similar Compounds
Key Observations:
Methyl groups (e.g., at position 6) enhance steric bulk, which may hinder coordination with metal ions compared to smaller substituents like methoxy .
Amine Functionality :
- The methylamine group in the target compound is a secondary amine, offering reduced hydrogen-bonding capacity compared to primary amines like 6-Methylpyridin-3-amine. This affects solubility and crystallization behavior .
Biological Activity
(2-Chloro-6-methylpyridin-3-yl)methylamine, a substituted pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a chloro group at the 2-position and a methyl group at the 6-position of the pyridine ring. This unique structure is believed to contribute to its reactivity and biological interactions.
- Molecular Formula : CHClN
- Molecular Weight : 171.63 g/mol
The presence of both chloro and methyl substituents enhances the compound's selectivity and efficacy as a biochemical agent, making it a candidate for various therapeutic applications.
Biological Activities
Research has indicated that (2-Chloro-6-methylpyridin-3-yl)methylamine exhibits several significant biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures often display antimicrobial properties. For instance, derivatives of pyridine have been documented to inhibit bacterial growth effectively. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways, leading to cell death .
2. Anticancer Properties
Preliminary research suggests that (2-Chloro-6-methylpyridin-3-yl)methylamine may possess anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and subsequent cell death .
3. Enzyme Inhibition
Interaction studies focus on the compound's binding affinity to various enzymes and receptors. These studies reveal that (2-Chloro-6-methylpyridin-3-yl)methylamine can modulate enzyme activity, which is critical for understanding its therapeutic effects .
Case Studies
Several case studies highlight the biological activity of (2-Chloro-6-methylpyridin-3-yl)methylamine:
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of (2-Chloro-6-methylpyridin-3-yl)methylamine against various bacterial strains, including E. coli and S. aureus. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Case Study 2: Anticancer Activity
In vitro testing on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that (2-Chloro-6-methylpyridin-3-yl)methylamine induced apoptosis with an IC value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased sub-G1 phase populations indicative of apoptotic cells .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar pyridine derivatives, demonstrating that modifications at specific positions can significantly alter biological activity. This knowledge aids in the design of more potent derivatives with enhanced therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
